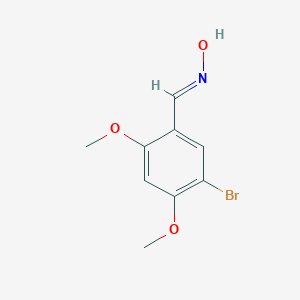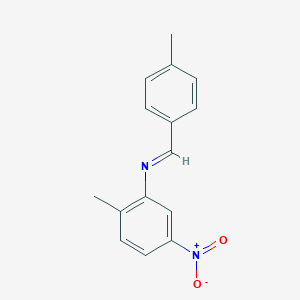![molecular formula C18H19F3N2O B325765 N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline](/img/structure/B325765.png)
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with diethylamino and trifluoromethoxy groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline involves its interaction with specific molecular targets. The diethylamino and trifluoromethoxy groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(diethylamino)benzylidene)-4-phenyl-1-piperazinamine
- N-(4-(dimethylamino)benzylidene)-N-(4-(trifluoromethoxy)phenyl]amine
- N-(4-(methoxybenzylidene)-N-(4-(trifluoromethoxy)phenyl]amine
Uniqueness
N,N-diethyl-4-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]aniline stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C18H19F3N2O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C18H19F3N2O/c1-3-23(4-2)16-9-5-14(6-10-16)13-22-15-7-11-17(12-8-15)24-18(19,20)21/h5-13H,3-4H2,1-2H3 |
InChI Key |
GIGXGRPUVWFEGL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(benzyloxy)benzylidene]-2-iodobenzohydrazide](/img/structure/B325682.png)
![2-Methoxy-4-[2-(3-nitrobenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B325683.png)

![2-[(E)-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]AMINO]PHENOL](/img/structure/B325688.png)
![(6E)-4-bromo-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325692.png)

![3-chloro-2-methyl-N-[4-(methylsulfanyl)benzylidene]aniline](/img/structure/B325695.png)
![propyl 4-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzoate](/img/structure/B325696.png)
![propyl 4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzoate](/img/structure/B325697.png)
![2-methyl-4-nitro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325698.png)
![(2-Methyl-3-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine](/img/structure/B325700.png)
![(6E)-4-bromo-6-[(2-methoxy-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325701.png)

![2-{[4-(methylsulfanyl)benzylidene]amino}-N-phenylbenzamide](/img/structure/B325704.png)
